molecular formula C9H10BF3O4S B2565594 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid CAS No. 2096331-78-9

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid

Cat. No.: B2565594
CAS No.: 2096331-78-9
M. Wt: 282.04
InChI Key: UUYHJHRNKQGYOI-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxymethoxy group and a trifluoromethylthio group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and agrochemicals due to its unique functional groups.

Safety and Hazards

Phenylboronic acids can cause skin and eye irritation. They may also cause respiratory irritation if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common approach is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Compounds with reduced sulfur functionalities.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the methoxymethoxy and trifluoromethylthio groups, making it less versatile in certain applications.

    2,4-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups, which can affect its reactivity and applications differently.

    Pinacol boronic esters: These esters are commonly used in organic synthesis but have different stability and reactivity profiles compared to 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.

Uniqueness: The presence of both methoxymethoxy and trifluoromethylthio groups in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4S/c1-16-5-17-8-3-2-6(18-9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYHJHRNKQGYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)SC(F)(F)F)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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